Neferine

Description

Pharmacological Mechanisms of Neferine in Cancer Therapeutics

Apoptosis Induction Pathways in this compound-Mediated Cytotoxicity

Mitochondrial-Dependent Apoptotic Signaling via Bcl-2/Bax Modulation

This compound directly alters the equilibrium of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins within the mitochondrial membrane, initiating intrinsic apoptosis. In esophageal squamous cell carcinoma (ESCC) cells, this compound treatment (10–20 µM) reduced Bcl-2 expression by 40–60% while upregulating Bax by 2.3-fold, shifting the Bcl-2/Bax ratio to favor cytochrome c release. Similar results were observed in hepatic stellate cells (HSC-T6), where this compound (6–10 µM) increased Bax mRNA by 3.1-fold and decreased Bcl-2 by 70%, triggering mitochondrial permeability transition. This imbalance activates apoptosome formation, as evidenced by the 53.2% apoptosis rate in KYSE30 ESCC cells at 20 µM this compound.

Table 1: this compound-Induced Bcl-2/Bax Modulation Across Cancer Models

| Cell Type | This compound Dose (µM) | Bcl-2 Reduction | Bax Induction | Apoptosis Rate | Source |

|---|---|---|---|---|---|

| ESCC (KYSE30) | 20 | 60% | 2.3x | 53.2% | |

| HNSCC (CAL27) | 20 | 55% | 2.1x | 43.3% | |

| Hepatic (HSC-T6) | 10 | 70% | 3.1x | 48% |

Caspase Cascade Activation and PARP Cleavage Dynamics

This compound activates both initiator (caspase-9) and executioner (caspase-3) caspases, culminating in PARP cleavage and DNA fragmentation. In ESCC cells, 20 µM this compound increased cleaved caspase-3 and caspase-9 by 4.5- and 3.8-fold, respectively, while PARP cleavage rose by 5.2-fold. Head and neck squamous cell carcinoma (HNSCC) models showed analogous trends: 20 µM this compound elevated cleaved caspase-8 (2.7-fold), caspase-3 (3.1-fold), and PARP1 (4.5-fold), with apoptosis rates reaching 64.7% in HN6 cells. The temporal dynamics revealed caspase-3 activation as early as 12 hours post-treatment, preceding PARP cleavage by 6 hours, suggesting a sequential activation mechanism.

Reactive Oxygen Species (ROS)-Dependent Apoptotic Triggers

ROS generation is a critical upstream event in this compound-induced apoptosis. In ESCC cells, 20 µM this compound increased intracellular ROS levels by 2.8-fold, which was abolished by the antioxidant NAC. ROS-mediated JNK pathway activation was pivotal, as JNK inhibition (via SP600125) reduced apoptosis from 53.2% to 18.4% in KYSE30 cells. HNSCC models demonstrated cell-line-specific ROS dependence: this compound (20 µM) induced 3.1-fold ROS increases in CAL27 cells but had minimal effect in HN6 cells, implicating alternative pathways like p62-mediated caspase-8 activation.

Key Mechanistic Interplay :

- ROS/JNK Axis : ROS activates ASK1, phosphorylating JNK (2.5-fold increase in p-JNK), which subsequently inhibits Bcl-2 and promotes Bax oligomerization.

- Autophagy-Apoptosis Crosstalk : this compound-induced autophagosome accumulation (LC3-II increases of 4.2-fold) elevates p62, which recruits caspase-8 to amplify apoptosis independently of ROS.

Properties

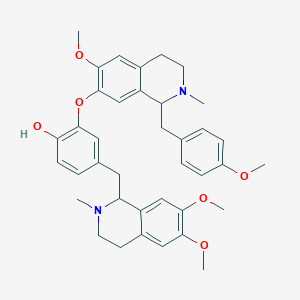

IUPAC Name |

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBATSHDJRIUJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2292-16-2 | |

| Record name | Neferine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034104 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Silica Gel Chromatography

Silica gel chromatography remains a cornerstone of Neferine purification in traditional workflows. The crude extract is loaded onto a silica gel column, and elution is performed with gradients of non-polar to polar solvents. A typical eluent system includes dichloromethane and methanol in varying ratios. For example, early methods employed a 7:3 ratio of dichloromethane:methanol to elute this compound. However, these approaches often lacked systematic optimization, resulting in variable yields (5–10%) and moderate purity (80–90%).

Optimization Using Response Surface Methodology (RSM)

Experimental Design and Parameter Selection

Recent advancements have leveraged response surface methodology (RSM) to refine this compound purification. RSM, a statistical optimization technique, identifies optimal conditions by analyzing interactions between multiple variables. A 2023 study systematically evaluated three critical parameters:

-

Eluent solvent ratio (dichloromethane:methanol),

-

Mass ratio of extract to silica gel ,

Using a central composite design, researchers determined that a 7:3 dichloromethane:methanol ratio, a 1:60 extract-to-silica-gel mass ratio, and a 3 mL/min flow rate maximized this compound yield and purity.

Performance Metrics and Comparative Advantages

Under optimized conditions, the method achieved a yield of 8.76% (6.13 mg from 66.60 mg of crude extract) and a purity of 87.04%. Compared to traditional methods, RSM-enhanced purification offers:

Table 1: Comparative Analysis of this compound Preparation Methods

Analytical Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying this compound purity. Reverse-phase C18 columns with UV detection at 280 nm are typically employed. The RSM-optimized method validated purity (87.04%) using a calibration curve of authentic this compound standards. In contrast, traditional methods relied on thin-layer chromatography (TLC) for preliminary screening, followed by HPLC for final verification.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for structural confirmation. For example, ^1H-NMR spectra of purified this compound exhibit characteristic signals for bisbenzylisoquinoline protons, including aromatic singlets at δ 6.85–7.25 ppm and methoxy groups at δ 3.25–3.75 ppm. High-resolution MS further confirms the molecular ion peak at m/z 609.3 [M+H]⁺.

Challenges and Limitations in Current Methods

Solvent Toxicity and Environmental Impact

Despite its efficiency, the RSM-optimized method uses dichloromethane, a hazardous solvent with environmental and safety concerns. Alternatives such as ethyl acetate or ethanol-water mixtures are under investigation but may compromise yield.

Scalability for Industrial Production

Scaling laboratory-grade silica gel chromatography to industrial volumes remains challenging. Automated flash chromatography systems and simulated moving bed (SMB) technology could address this gap but require significant capital investment.

Chemical Reactions Analysis

Types of Reactions: Compound “Neferine” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired reduction.

Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents and catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products are often characterized using advanced analytical techniques to confirm their structure and purity.

Scientific Research Applications

Pharmacological Properties

Neferine exhibits a wide range of therapeutic effects, including:

- Anti-cancer : this compound has shown promise in inhibiting tumor growth and enhancing the efficacy of conventional chemotherapeutic agents. It induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) production and modulation of key signaling pathways such as p38 MAPK and JNK1/2 .

- Anti-diabetic : Research indicates that this compound may improve insulin sensitivity and reduce blood glucose levels, making it a potential candidate for diabetes management .

- Neuroprotective : Studies have demonstrated that this compound has antiseizure effects and can protect neuronal cells from excitotoxicity, suggesting its potential use in treating epilepsy and other neurodegenerative diseases .

- Anti-inflammatory : this compound exhibits anti-inflammatory properties, which may be beneficial in treating chronic inflammatory conditions .

Anti-Cancer Effects

A study evaluated the anti-tumor effects of this compound on melanoma cells (A375 and C32). Results showed that this compound treatment significantly inhibited cell proliferation and invasion while promoting apoptosis. The study utilized both in vitro assays and an in vivo xenograft model, revealing that this compound reduced tumor size and weight while increasing apoptotic cell counts .

| Parameter | Control Group | This compound Treatment (10 µM) |

|---|---|---|

| Tumor Weight (g) | 1.5 | 0.8 |

| Apoptotic Cells (%) | 10 | 40 |

Neurological Applications

In another study focusing on epilepsy, this compound was tested for its neuroprotective effects. The results indicated that this compound significantly decreased seizure scores and increased the number of viable neurons in the hippocampus of treated rats compared to controls .

| Group | Seizure Score | Nissl Positive Neurons |

|---|---|---|

| Control | 8.5 | 50 |

| This compound Treatment | 3.0 | 80 |

Anti-Diabetic Properties

This compound's potential as an anti-diabetic agent was highlighted in a study examining its effects on glucose metabolism. The findings suggested that this compound improved insulin sensitivity in diabetic rat models, leading to decreased fasting blood glucose levels .

| Parameter | Diabetic Control | This compound Treatment (50 mg/kg) |

|---|---|---|

| Fasting Glucose (mg/dL) | 200 | 150 |

Mechanism of Action

The mechanism of action of compound “Neferine” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, making it a compound of interest for therapeutic applications. The exact pathways and targets are often studied using advanced biochemical and molecular biology techniques.

Comparison with Similar Compounds

Structural Analogues of Neferine

The primary structural analogs of this compound include liensinine and isoliensinine, which share the bisbenzylisoquinoline backbone but differ in substituents (Table 1).

Table 1: Structural Comparison of this compound and Liensinine

| Compound | Structural Feature | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| This compound | Bisbenzylisoquinoline + methyl group | 624.7 g/mol | Methoxy, methyl |

| Liensinine | Bisbenzylisoquinoline | 610.7 g/mol | Methoxy |

| Isoliensinine | Bisbenzylisoquinoline + hydroxyl group | 626.7 g/mol | Methoxy, hydroxyl |

The methyl group in this compound enhances its hydrophobicity, improving membrane permeability and target interactions compared to liensinine .

Pharmacological Activity Comparison

Neuroprotective Effects

- This compound outperforms liensinine in mitigating Aβ and tau-induced neurotoxicity in C. elegans and SH-SY5Y cell models. It reduces autophagosome accumulation by 40–50% versus 20–30% for liensinine .

- Mechanism : this compound enhances autophagy via AMPK/mTOR pathway inhibition and reduces oxidative stress by upregulating SOD1 and GPx .

Anticancer Activity

- Potency : this compound shows lower IC50 values than liensinine in lung (A549: 12.5 μM vs. 25 μM) and prostate (PC3: 10 μM vs. 18 μM) cancer cells .

- Drug Resistance : this compound overcomes multidrug resistance by inhibiting P-glycoprotein (P-gp) and retains efficacy in paclitaxel-resistant cells (resistance factor: 1.1–3.06 vs. 4.9–2428.6 for taxol) .

- Pathways : this compound downregulates PI3K/Akt/mTOR and upregulates p53/p21 , inducing apoptosis and autophagy .

Cardiovascular Effects

- hERG Channel Inhibition : this compound inhibits hERG channels (IC50: 8.2 μM) more potently than liensinine (IC50: 15.6 μM) due to stronger hydrophobic interactions .

Pharmacokinetics and Metabolism

Table 2: Pharmacokinetic Profile of this compound vs. Liensinine in Rats

| Parameter | This compound | Liensinine |

|---|---|---|

| Plasma Half-life | 4.2 ± 0.3 h | 3.1 ± 0.2 h |

| Tissue Distribution | Higher in brain, liver | Higher in kidneys |

| Metabolism | Converted to liensinine | Stable |

Biological Activity

Neferine, a bisbenzylisoquinoline alkaloid derived from the seed embryos of Nelumbo nucifera (lotus), has garnered attention for its diverse biological activities, particularly in the realms of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and potential clinical applications.

This compound exhibits multiple mechanisms that contribute to its biological activities:

- Apoptosis Induction : this compound has been shown to induce apoptosis in various cancer cell lines. In cervical cancer cells (HeLa and SiHa), this compound increased levels of pro-apoptotic proteins such as Bax and cleaved caspases while decreasing anti-apoptotic proteins like Bcl-2, indicating a shift towards apoptosis through mitochondrial pathways .

- Autophagy Promotion : Studies indicate that this compound can promote autophagy, evidenced by increased expression of autophagy-related proteins (e.g., Beclin-1, LC3) and inhibition of cell viability in a dose-dependent manner .

- Chemosensitization : this compound enhances the sensitivity of cancer cells to chemotherapeutic agents such as oxaliplatin, doxorubicin, and cisplatin. It achieves this by inhibiting epithelial-mesenchymal transition (EMT) and modulating drug efflux mechanisms via P-glycoprotein (P-gp) inhibition .

Therapeutic Effects

This compound's therapeutic effects extend beyond oncology:

- Anti-inflammatory Activity : this compound has demonstrated anti-inflammatory properties, which may be beneficial in treating conditions associated with chronic inflammation .

- Antioxidant Effects : The compound exhibits antioxidant activity, potentially protecting cells from oxidative stress-induced damage .

- Cardiovascular Benefits : this compound has been reported to have anti-hypertensive and anti-arrhythmic effects, contributing to cardiovascular health .

- Neuroprotective Properties : Recent studies suggest potential neuroprotective effects against seizures, indicating its relevance in neurological disorders .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various contexts:

- Cervical Cancer Study : In vitro studies on HeLa and SiHa cells showed that this compound significantly inhibited cell viability and induced apoptosis through ROS-mediated pathways. The study confirmed minimal toxicity to normal cells, suggesting a favorable therapeutic index .

- Hepatocellular Carcinoma (HCC) : Research indicated that this compound enhances oxaliplatin sensitivity in HCC by suppressing EMT markers such as Vimentin and N-cadherin. This suggests its potential role as an adjunct therapy in HCC treatment .

- Drug Interaction Studies : this compound has been shown to inhibit cytochrome P450 enzymes (CYP1A2 and CYP3A4), which may have implications for herb-drug interactions in patients taking concurrent medications .

Data Table

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. What experimental models are commonly used to investigate Neferine's anti-tumor effects?

this compound's anti-tumor activity is studied using in vitro models such as human melanoma (A375, C32) and prostate cancer (DU145, LNCaP) cell lines, where dose-dependent viability assays (e.g., CCK-8) and apoptosis markers (e.g., caspase-3/9 cleavage, Bax/Bcl-2 ratio) are assessed . In vivo studies often employ xenograft tumor models in mice, with tumor volume/weight and Ki67/survivin expression as endpoints .

Q. How does this compound induce autophagy in cancer cells?

this compound triggers autophagy via two primary pathways:

- AMPK/mTOR inhibition : Activates AMPK, suppressing mTOR and promoting autophagosome formation (e.g., LC3B-II accumulation in PC-12 cells) .

- PI3K/Akt/mTOR suppression : Inhibits PI3K/Akt signaling, reducing mTOR activity and inducing autophagy flux (e.g., in HNSCC and prostate cancer cells) . Methodological validation includes TEM for autophagosome visualization and Western blotting for LC3B-II/p62 quantification .

Q. What role do reactive oxygen species (ROS) play in this compound-mediated apoptosis?

this compound increases ROS production, leading to mitochondrial dysfunction (loss of membrane potential), glutathione (GSH) depletion, and caspase activation. For example, in melanoma cells, ROS scavengers like NAC attenuate apoptosis, confirming ROS's mechanistic role . Concurrently, ROS overgeneration activates stress kinases like JNK/p38 MAPK, further promoting apoptosis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's activation of MAPK pathways (p38 vs. JNK) across studies?

Discrepancies arise from cell-type-specific signaling. For instance:

- In asthma models, this compound inhibits p38/JNK/ERK phosphorylation to reduce inflammation .

- In melanoma, this compound activates p38/JNK to induce apoptosis via ROS . To clarify, use pathway-specific inhibitors (e.g., SB203580 for p38, SP600125 for JNK) and siRNA silencing. For example, p21 silencing abolished p38-mediated stabilization in , while JNK inhibition had no effect .

Q. What methodological approaches are recommended to study the interplay between autophagy and apoptosis induced by this compound?

- Pharmacological inhibition : Use chloroquine (autophagy flux inhibitor) to test if apoptosis enhancement depends on autophagosome accumulation .

- Genetic modulation : Knockdown autophagy-related genes (e.g., ATG5 siRNA) to assess caspase-8 activation via p62 .

- Multiplex assays : Combine Western blotting (LC3B-II/p62), TEM, and flow cytometry (Annexin V/PI) to correlate autophagy markers with apoptotic rates .

Q. How should dose-response experiments be designed to determine this compound's therapeutic window in preclinical studies?

- In vitro : Use a range of 0–40 µM (e.g., CCK-8 assays) to identify IC50 values. For example, >20 µM this compound significantly reduces melanoma cell viability .

- In vivo : Test 5–20 mg/kg doses in xenograft models, monitoring tumor volume and oxidative stress markers (SOD, MDA) .

- Safety profiling : Include non-cancerous cell lines (e.g., PC-12 neurons) and measure cytotoxicity (e.g., crystal violet assays) to exclude off-target effects .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing this compound's dose-dependent effects?

- Use one-way ANOVA with post-hoc tests (e.g., Duncan’s) for multi-group comparisons .

- Report means ± standard error from triplicate experiments to ensure reproducibility .

Q. How can researchers ensure reproducibility of this compound studies?

- Detailed protocols : Specify compound purity (e.g., ≥98% by HPLC), solvent (DMSO concentration), and incubation times .

- Positive controls : Include known autophagy inducers (e.g., rapamycin) or apoptosis triggers (e.g., TRAIL) to validate experimental setups .

- NIH guidelines compliance : Adhere to preclinical reporting standards for animal studies (e.g., ARRIVE checklist) .

Data Contradiction Analysis

Q. Why does this compound exhibit opposing effects on MAPK pathways in different diseases?

Context-dependent signaling explains this:

- Pro-apoptotic role in cancer : ROS-driven p38/JNK activation promotes mitochondrial dysfunction .

- Anti-inflammatory role in asthma : MAPK inhibition reduces cytokine production (IL-4, IL-13) . Experimental design must account for disease-specific microenvironments (e.g., oxidative stress in tumors vs. cytokine milieu in asthma).

Q. How do this compound's effects on autophagy flux vary between cancer types?

- Pro-death autophagy : In HNSCC, autophagy flux inhibition (via p62 accumulation) activates caspase-8 .

- Pro-survival autophagy : In Huntington’s disease, enhanced flux clears mutant huntingtin aggregates .

Use autophagic flux assays (e.g., LC3B-II turnover with/without lysosomal inhibitors) to distinguish context-specific outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.